6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine
Description
The compound 6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a heterocyclic molecule featuring a pyrazine core substituted with a dimethylamino group and a pyrrolidine sulfonamide moiety. The pyrrolidine ring is further modified with a 2-methoxy-5-methylphenylsulfonyl group.
Key structural attributes:
- Pyrazin-2-amine core: Provides a planar aromatic system for π-π interactions.
- N,N-dimethylamino group: Enhances lipophilicity and may influence metabolic stability.
- Pyrrolidine sulfonamide: Introduces conformational rigidity and hydrogen-bonding capacity via the sulfonyl group.
Properties
IUPAC Name |
6-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-5-6-15(25-4)16(9-13)27(23,24)22-8-7-14(12-22)26-18-11-19-10-17(20-18)21(2)3/h5-6,9-11,14H,7-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAWGWQUZPJISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC(=CN=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-((1-((2-methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine, also known by its CAS number 2034399-35-2, is a complex organic compound with potential pharmaceutical applications. Its unique structure includes a pyrazine core, which is often associated with diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 379.4 g/mol. The structure features:
- A pyrazine ring that contributes to its biological activity.
- A sulfonyl group attached to a pyrrolidine moiety, enhancing its interaction with biological targets.
- Methoxy and dimethyl groups that may influence lipophilicity and receptor binding.
The following table summarizes the chemical properties:
| Property | Value |
|---|---|
| CAS Number | 2034399-35-2 |
| Molecular Formula | C17H21N3O5S |
| Molecular Weight | 379.4 g/mol |
| Structure | See Figure 1 |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazine have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study evaluated the cytotoxic effects of related pyrazine compounds on human glioma cells. Results demonstrated that these compounds significantly inhibited cell proliferation and induced cell death via multiple pathways, including the activation of caspases and inhibition of the AKT/mTOR signaling pathway .
Anti-inflammatory Activity
The sulfonamide group present in the compound has been linked to anti-inflammatory effects. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings:
In a model of acute inflammation, related pyrazine derivatives exhibited reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests a potential role for the compound in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Receptor Binding: The compound may bind to various receptors involved in cancer progression and inflammation.
- Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Signal Transduction Modulation: By affecting key signaling pathways (e.g., NF-kB), it can modulate cellular responses to stress and inflammation.
Summary of Pharmacological Effects
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
(a) 6-[1-(4-Methoxy-3-methylbenzenesulfonyl)pyrrolidin-2-yl]-N-(pyrimidin-2-yl)pyrazin-2-amine (CAS 1361114-43-3)
- Molecular Formula : C₂₀H₂₂N₆O₃S (MW: 426.5 g/mol) .
- Key Differences :
- Substitution at pyrrolidine (2-yl vs. 3-yl position in the target compound).
- Pyrimidin-2-yl amine vs. N,N-dimethylpyrazin-2-amine.
- Implications: The 3-yl substitution in the target compound may alter steric hindrance and binding pocket compatibility.
(b) 5-(1-(Methylsulfonyl)piperidin-4-yl)-3-(6-(trifluoromethyl)pyridin-3-yl)pyrazin-2-amine
- Synthesis : Prepared via sulfonylation of a piperidine intermediate .
- Key Differences :
- Piperidine vs. pyrrolidine ring (6-membered vs. 5-membered).
- Trifluoromethylpyridinyl substituent vs. methoxy-methylphenylsulfonyl.
- Pyrrolidine’s smaller ring size may reduce conformational flexibility compared to piperidine.
(c) N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
- Application : TRK inhibitor for cancer therapy .
- Key Differences :
- Pyrazolo[1,5-a]pyrimidine core vs. pyrazin-2-amine.
- Fluorophenyl substituent vs. methoxy-methylphenylsulfonyl.
- Implications :
- Fluorine atoms improve metabolic stability and bioavailability.
- The target compound’s sulfonamide may offer stronger hydrogen-bonding interactions than carboxamide.
Physicochemical and Pharmacokinetic Properties
Key Observations :
- TRK inhibitors with fluorinated aryl groups exhibit higher logP, favoring tissue distribution but risking solubility limitations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
